2-Bromo-6,9-dihydropyrido[1,2-a]indole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-bromo-6,9-dihydropyrido[1,2-a]indole |
InChI |
InChI=1S/C12H10BrN/c13-10-4-5-12-9(7-10)8-11-3-1-2-6-14(11)12/h1-2,4-5,7-8H,3,6H2 |
InChI Key |
SXGGWMXTRIYYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN2C1=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Advanced Synthetic Strategies for 2 Bromo 6,9 Dihydropyrido 1,2 a Indole and Analogues
Cyclization and Annulation Methodologies for the Fused System
The construction of the fused pyrido[1,2-a]indole system relies on strategic cyclization and annulation reactions that form the key carbon-carbon and carbon-nitrogen bonds of the final ring structure.
Transition metal catalysis offers powerful and versatile methods for the synthesis of complex heterocyclic systems under mild conditions with high efficiency and selectivity.
The intramolecular Heck reaction is a robust method for forming carbocyclic and heterocyclic rings. researchgate.net In the context of pyrido[1,2-a]indole synthesis, this reaction typically involves the palladium-catalyzed cyclization of a precursor containing both an aryl halide and an alkene. A convenient two-step, one-pot procedure has been developed starting from readily available pyrylium (B1242799) salts and ortho-bromoanilines. rsc.orgresearchgate.net This process first involves the conversion of the pyrylium salt to an N-(2-bromoaryl)pyridinium salt, which then undergoes an intramolecular palladium-catalyzed Heck-type cyclization to yield the pyrido[1,2-a]indole core. rsc.orgresearchgate.net The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the pyridinium (B92312) double bond and subsequent β-hydride elimination or reductive elimination to afford the product and regenerate the catalyst. This methodology has been successfully applied to synthesize a variety of new pyrido[1,2-a]indoles bearing different alkyl, aryl, chlorine, fluorine, and methoxy (B1213986) substituents. rsc.org
Gold catalysts are particularly effective in activating alkynes and allenes toward nucleophilic attack. The gold-catalyzed cycloisomerization of N-allenyl indoles provides an efficient route to pyrido[1,2-a]-1H-indoles. rsc.orgnih.gov This reaction is typically catalyzed by a combination of a gold(I) precursor, such as IPrAuCl, and a silver salt cocatalyst, like AgSbF6, in a solvent such as chloroform (B151607) at room temperature. rsc.orgrsc.org The reaction proceeds through the activation of the allene (B1206475) by the gold catalyst, followed by an intramolecular attack from the C2 position of the indole (B1671886) ring. This methodology works well for both alkyl- and aryl-substituted allenylindoles. rsc.org Furthermore, this strategy has been extended to asymmetric synthesis, where enantioenriched N-1,3-disubstituted allenylindoles can be converted to optically active pyrido[1,2-a]-1H-indoles with excellent yields and enantioselectivities through an axial-to-central chirality transfer. rsc.orgrsc.org
Aryne chemistry offers a powerful method for the rapid construction of fused aromatic and heterocyclic systems. The synthesis of pyrido[1,2-a]indoles can be achieved through the reaction of 2-substituted pyridines with aryne precursors. nih.govfao.org In this strategy, the pyridine (B92270) nitrogen acts as a nucleophile, attacking the highly electrophilic aryne intermediate. The resulting zwitterionic intermediate then undergoes an intramolecular cyclization and subsequent proton transfer or rearrangement to yield the stable, aromatic pyrido[1,2-a]indole system. nih.gov For instance, diethyl 2-(pyridin-2-ylmethylene)malonate reacts cleanly with benzyne, generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, to form diethyl 2-(pyrido[1,2-a]indol-10-yl)malonate in good yield. nih.gov This method provides a convenient and efficient route to these privileged structures from easily accessible starting materials. nih.gov222.29.81
Brønsted acid catalysis provides a metal-free alternative for constructing the dihydropyrido[1,2-a]indole skeleton, often proceeding through intramolecular hydroarylation or Friedel-Crafts-type mechanisms.
Intramolecular hydroarylation involves the acid-catalyzed addition of an aromatic C-H bond across a tethered alkyne or alkene. This strategy has been applied to the synthesis of fused indole systems. For example, the cyclization of indolizines bearing a tethered alkyne group can be induced by acid catalysis to provide benzo[e]pyrido[1,2-a]indoles. researchgate.netfigshare.com In this transformation, the Brønsted acid protonates the alkyne, generating a vinyl cation intermediate. This is followed by an intramolecular electrophilic attack on the electron-rich indolizine (B1195054) ring, a Friedel-Crafts-type reaction, to form the new six-membered ring. A subsequent aromatization step, which in some cases involves the loss of a group like a formyl group, leads to the final fused aromatic product. researchgate.net This approach offers a direct route to the polycyclic system from appropriately functionalized precursors.
Multicomponent Reaction Sequences for Fused Pyrido[1,2-a]indole Derivatives
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, efficient step. nih.govrsc.org These reactions are particularly valuable for creating libraries of structurally diverse compounds for drug discovery. For the synthesis of fused pyrido[1,2-a]indole derivatives, MCRs offer a modular approach where various starting materials can be combined to rapidly assemble the core structure. nih.gov
One notable MCR approach involves the assembly of indole-fused seven-membered heterocycles, which can be adapted for the synthesis of pyrido[1,2-a]indole precursors. rsc.org For instance, a reaction between an indole, an aldehyde, and an amino hydrochloride can rapidly generate complex fused systems. nih.govrsc.org While not directly yielding 2-Bromo-6,9-dihydropyrido[1,2-a]indole, this strategy provides a versatile platform for accessing the broader family of indole-fused heterocycles. nih.gov The choice of starting materials in these MCRs is crucial for introducing the desired substitution patterns on the final molecule.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
| Indole | Formaldehyde | Amino hydrochloride | Indole-fused oxadiazepines | nih.gov |
| Dihydroazines | Aldehydes | Anilines | Pyrido-fused tetrahydroquinolines | nih.govacs.org |
| Ninhydrin | Proline | Alkynes | Fused ethanopyrido[1,2-b]isoquinolines | rsc.org |
This table showcases examples of multicomponent reactions used to generate fused heterocyclic systems related to the pyrido[1,2-a]indole scaffold.
Functionalization and Derivatization of Related Scaffolds
The synthesis of this compound can also be achieved through the functionalization of pre-existing indole or pyridoindole skeletons. This approach allows for the late-stage introduction of key structural features, such as the bromine atom and the dihydro saturation.
Achieving regioselective halogenation is a critical step in the synthesis of specifically substituted compounds like this compound. The indole nucleus is electron-rich and prone to electrophilic substitution, typically at the C3 position. frontiersin.orgnih.gov However, directing the halogenation to other positions, such as the C2 position of the pyridine ring in a pyrido[1,2-a]indole system, requires specific strategies.
One approach involves the use of a directing group to guide the halogenating agent to the desired position. For instance, Pd(II)-catalyzed C-H activation has been successfully employed for the regioselective halogenation of 1,4-benzodiazepinones, a strategy that could be adapted for pyridoindole systems. nih.gov Another method involves a ring-opening, halogenation, ring-closing sequence. This has been demonstrated for the 3-selective halogenation of pyridines, where the pyridine ring is temporarily transformed into a more reactive Zincke imine intermediate, allowing for highly regioselective halogenation under mild conditions. chemrxiv.orgchemrxiv.orgresearchgate.net
| Substrate | Halogenating Agent | Conditions | Position of Halogenation | Reference |
| 2-(Trifluoromethyl)-1H-indole | N-Bromosuccinimide (NBS) | THF, room temp. | C3 | mdpi.com |
| Pyridine | N-Halosuccinimide | Ring-opening to Zincke imine, then halogenation | C3 | chemrxiv.orgchemrxiv.org |
| 1,4-Benzodiazepinone | N-Iodosuccinimide (NIS) | Pd(OAc)2 | Ortho to directing group | nih.gov |
This table provides examples of regioselective halogenation reactions on related heterocyclic systems.
The introduction of the 6,9-dihydro feature in the pyrido[1,2-a]indole scaffold can be accomplished through various synthetic methods. An asymmetric method for the synthesis of dihydropyrido[1,2-a]indoles has been developed using a cascade reaction of nitrones and allenoates, catalyzed by squaramide. nih.govresearchgate.net This approach provides enantiomerically enriched dihydropyridoindoles from modular starting materials. nih.gov
Another powerful strategy is the use of cycloaddition reactions. A visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides with alkenes or alkynes has been developed for the synthesis of pyrido[1,2-a]indol-6(7H)-ones. rsc.org This method proceeds under extremely mild conditions and offers high reaction efficiency. rsc.org Although this yields a ketone at the 6-position, subsequent reduction could provide the desired 6,9-dihydropyrido[1,2-a]indole skeleton. The Fischer indole synthesis is another classic method that can be adapted to produce dihydropyrido[1,2-a]indolone intermediates. nih.gov
Reconstructive Synthesis Approaches for Dihydropyrido[1,2-a]indolones (e.g., "Cut-to-Fuse" Strategy)
A novel and innovative approach to constructing complex heterocyclic systems is the "cut-to-fuse" strategy. This method involves the cleavage of a simpler cyclic precursor, followed by a subsequent cyclization to form the desired, more complex scaffold. This has been successfully applied to the synthesis of fluorinated dihydropyrido[1,2-a]indolones (DHPIs). researchgate.net
The first step in this reconstructive synthesis is the fluorinative ring-cleavage of a cyclic β-diketone bearing an aryl moiety. researchgate.net This reaction utilizes N-fluorobenzenesulfonimide (NFSI) in the presence of an inorganic carbonate, such as cesium carbonate or potassium carbonate, in methanol (B129727) at room temperature. researchgate.net This process efficiently breaks a carbon-carbon bond in the cyclic precursor to generate a fluorinated keto acid ester. researchgate.net
The fluorinated keto acid ester intermediate, which contains an ortho-nitro aryl group, is then transformed into the final fluorinated dihydropyrido[1,2-a]indolone. researchgate.net This is achieved through a reductive cyclization using bis(pinacolato)diboron (B136004) (B2(OH)4), followed by amidation in the presence of potassium carbonate. researchgate.net This "cut-to-fuse" strategy allows for the reconstructive synthesis of valuable fused heterocycles from relatively simple cyclohexadiones. researchgate.net
| Precursor | Reagents for Ring-Cleavage | Intermediate | Reagents for Cyclization | Final Product | Reference |
| 2-Aryl-1,3-cyclohexadione | NFSI, Cs2CO3 or K2CO3, MeOH | Fluorinated keto acid ester with ortho-nitro aryl group | B2(OH)4, then K2CO3 | Fluorinated dihydropyrido[1,2-a]indolone | researchgate.net |
This table outlines the key steps and reagents in the "cut-to-fuse" reconstructive synthesis of dihydropyrido[1,2-a]indolones.
Stereoselective Synthesis of Dihydropyrido[1,2-a]indole Frameworks
The creation of chiral dihydropyrido[1,2-a]indole frameworks, including the 2-bromo substituted analogue, necessitates the use of stereoselective synthetic methods. These approaches can be broadly categorized into asymmetric catalysis and diastereoselective routes, each offering unique advantages in controlling the three-dimensional arrangement of atoms.
Asymmetric Catalysis in Annulation Reactions (e.g., Axial-to-Central Chirality Transfer)
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. In the context of dihydropyrido[1,2-a]indoles, various catalytic systems have been developed to induce chirality during the crucial annulation step that forms the heterocyclic core.
One notable strategy involves the use of squaramide catalysis in a cascade reaction between nitrones and allenoates. nih.govresearchgate.net This method provides access to enantiomerically enriched dihydropyridoindoles from modular, non-indole-based starting materials. nih.gov The success of this transformation is highly dependent on the reaction conditions and the nature of the substituents, highlighting the sensitivity of the catalytic system. nih.govresearchgate.net While not explicitly demonstrated for the 2-bromo analogue, this approach offers a promising avenue for its asymmetric synthesis by employing a bromo-substituted nitrone precursor.
Another powerful technique is the palladium-catalyzed asymmetric annulative allylic alkylation of 2-[(1H-indol-2-yl)methyl]malonates with (E)-but-2-ene-1,4-diyl dicarbonates. nih.gov This protocol leads to the regio- and enantioselective formation of dihydropyrido[1,2-a]indoles with a chiral cyclic allyl stereocenter. nih.gov The reaction proceeds under mild conditions and exhibits a broad substrate scope with good compatibility for various substituents, suggesting its potential applicability to precursors bearing a bromine atom on the indole ring. nih.gov
A particularly elegant approach to asymmetric synthesis involves the concept of axial-to-central chirality transfer . This strategy has been successfully applied in the gold-catalyzed cycloisomerization of enantio-enriched N-1,3-disubstituted allenylindoles to afford optically active pyrido[1,2-a]-1H-indoles. rsc.org In this process, the pre-existing axial chirality in the allene substrate dictates the stereochemistry of the newly formed stereocenter in the product. rsc.orgrsc.org This method has demonstrated excellent yields and enantioselectivities. rsc.org For the synthesis of this compound, a similar strategy could be envisioned starting from an appropriately substituted and enantiomerically pure bromo-allenylindole.
Table 1: Asymmetric Catalytic Annulation Reactions for Dihydropyrido[1,2-a]indole Synthesis
| Catalytic System | Reactants | Key Features | Potential for 2-Bromo Analogue |
|---|---|---|---|
| Squaramide Catalyst | Nitrones and Allenoates | Enantiomerically enriched products from non-indole precursors. nih.govresearchgate.net | High, via bromo-substituted nitrone. |
| Palladium/Chiral Ligand | 2-[(1H-indol-2-yl)methyl]malonates and (E)-but-2-ene-1,4-diyl dicarbonates | High regio- and enantioselectivity under mild conditions. nih.gov | High, with bromo-substituted indole starting material. |
| Gold(I) Catalyst | N-1,3-disubstituted allenylindoles | Axial-to-central chirality transfer with excellent enantioselectivity. rsc.org | High, starting from enantiopure bromo-allenylindole. |
Diastereoselective Routes to Dihydro Systems
Diastereoselective synthesis provides an alternative and often complementary approach to accessing stereochemically defined dihydropyrido[1,2-a]indoles. These methods typically rely on the influence of existing stereocenters in the starting materials or intermediates to direct the stereochemical outcome of subsequent transformations.
For the synthesis of substituted pyrido[1,2-a]indoles, a palladium-catalyzed Heck-type intramolecular cyclization of N-(2-bromoaryl)pyridinium salts has been developed. researchgate.net This method is particularly relevant as it directly employs a bromo-substituted precursor. While the reported examples focus on the synthesis of the aromatic pyrido[1,2-a]indole, modifications to the reaction conditions or substrate design could potentially lead to the diastereoselective formation of the dihydrogenated analogue.
Furthermore, visible light photocatalysis merged with Lewis acid catalysis has been utilized for the intermolecular diastereoselective and enantioselective [3+2] cycloaddition between silyl-indole derivatives and α,β-unsaturated N-acyl oxazolidinones to produce pyrrolo[1,2-a]indoles. rsc.org The principles of this diastereoselective approach could be adapted to the synthesis of the dihydropyrido[1,2-a]indole core, where the stereochemistry would be controlled by the chiral auxiliary on the dienophile. The introduction of a bromine substituent on the indole nucleus would likely be compatible with this methodology.
Table 2: Diastereoselective Strategies for Dihydro Systems
| Method | Key Precursors | Stereochemical Control | Applicability to 2-Bromo Analogue |
|---|---|---|---|
| Intramolecular Heck-type Cyclization | N-(2-bromoaryl)pyridinium salts | Potential for diastereoselectivity through substrate control. researchgate.net | Direct, as it starts with a bromo-precursor. |
| Photocatalytic [3+2] Cycloaddition | Silyl-indole derivatives and chiral α,β-unsaturated N-acyl oxazolidinones | Chiral auxiliary directs diastereoselectivity. rsc.org | High, by using a bromo-substituted silyl-indole. |
Reactivity and Transformation Mechanisms of 2 Bromo 6,9 Dihydropyrido 1,2 a Indole
Chemical Transformations Involving the Bromine Atom
The bromine atom at the 2-position of the indole (B1671886) ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the elaboration of the core structure for the synthesis of more complex molecules.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of 2-bromoindoles. These reactions allow for the introduction of a wide array of substituents at the C2 position.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.org For 2-Bromo-6,9-dihydropyrido[1,2-a]indole, a Suzuki coupling would involve its reaction with various boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups. Typical conditions for Suzuki reactions on bromoindoles involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system like DME/water or toluene/ethanol. nih.govnih.gov
Interactive Data Table: Representative Suzuki Coupling Reactions on Bromo-Indole Scaffolds
| Entry | Aryl/Vinyl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 2-Phenyl-6,9-dihydropyrido[1,2-a]indole | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-(4-Methoxyphenyl)-6,9-dihydropyrido[1,2-a]indole | ~90-98 |
| 3 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 2-(Thiophen-2-yl)-6,9-dihydropyrido[1,2-a]indole | ~70-85 nih.gov |
| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 2-Vinyl-6,9-dihydropyrido[1,2-a]indole | ~75-90 |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction would enable the introduction of alkynyl moieties onto the 2-position of the dihydropyrido[1,2-a]indole core. The reaction is typically carried out using a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA). nih.govorganic-chemistry.org
Interactive Data Table: Predicted Sonogashira Coupling Reactions of this compound
| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |
| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | TEA | THF | 2-(Phenylethynyl)-6,9-dihydropyrido[1,2-a]indole |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | DIPA | Toluene | 2-((Trimethylsilyl)ethynyl)-6,9-dihydropyrido[1,2-a]indole |
| 3 | Propargyl alcohol | Pd(PPh₃)₄ | CuI | TEA | DMF | 3-(6,9-Dihydropyrido[1,2-a]indol-2-yl)prop-2-yn-1-ol |
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. For this compound, this would allow for the introduction of alkyl, aryl, and vinyl groups. The organozinc reagents are typically prepared in situ from the corresponding organohalide. organic-chemistry.org
Interactive Data Table: Illustrative Negishi Coupling Reactions
| Entry | Organozinc Reagent | Catalyst | Solvent | Product |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 2-Phenyl-6,9-dihydropyrido[1,2-a]indole |
| 2 | Ethylzinc bromide | Ni(dppe)Cl₂ | THF | 2-Ethyl-6,9-dihydropyrido[1,2-a]indole |
| 3 | Vinylzinc chloride | Pd(P(t-Bu)₃)₂ | Dioxane | 2-Vinyl-6,9-dihydropyrido[1,2-a]indole |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.com The indole nucleus itself is electron-rich, which generally disfavors SNAr. However, the presence of strong electron-withdrawing groups on the indole ring or activation of the pyrido[1,2-a]indole system could potentially facilitate such reactions.
The mechanism proceeds via an initial addition of the nucleophile to the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the bromide ion restores the aromaticity.
Due to the electron-rich nature of the indole ring, direct SNAr on this compound is expected to be challenging without further activation. However, if the indole nitrogen were protonated or coordinated to a Lewis acid, or if strong electron-withdrawing groups were present on the indole ring, the propensity for SNAr would increase.
Radical Reactions of Brominated Indoles
The carbon-bromine bond in 2-bromoindoles can undergo homolytic cleavage to generate an indol-2-yl radical, which can then participate in various radical-mediated transformations. A notable example is radical cyclization. For instance, if a suitable unsaturated side chain is attached to the indole nitrogen or another position of the dihydropyrido[1,2-a]indole scaffold, an intramolecular radical cyclization could be initiated.
An example of a related transformation is the radical cyclization of N-alkenyl-2-bromoindoles. In such a reaction, a radical initiator, such as tributyltin hydride (Bu₃SnH) and AIBN, would generate the indol-2-yl radical. This radical could then add to the tethered double bond, leading to the formation of a new ring system. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the length of the tether and the substitution pattern.
Reactivity of the Partially Saturated Pyrido Ring
The 6,9-dihydropyrido moiety in the tricyclic system introduces reactivity patterns distinct from those of the aromatic indole part. The presence of a C=N bond and allylic protons provides sites for dehydrogenation, as well as electrophilic and nucleophilic additions.
Dehydrogenation and Aromatization Reactions
The partially saturated dihydropyridine (B1217469) ring can undergo dehydrogenation to form the fully aromatic pyrido[1,2-a]indolium salt. This aromatization can be achieved using various oxidizing agents. Common reagents for the dehydrogenation of dihydropyridines and related systems include palladium on carbon (Pd/C) at elevated temperatures, sulfur, or other oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net The driving force for this reaction is the formation of a stable, planar aromatic system.
Electrophilic and Nucleophilic Addition Reactions to the Dihydro Moiety
The double bond within the dihydropyridine ring is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Addition: The C=C double bond in the dihydropyridine ring can react with electrophiles. wikipedia.org For example, halogenation with Br₂ or chlorination with NCS would be expected to proceed via an initial electrophilic attack on the double bond to form a halonium ion intermediate, followed by nucleophilic attack to give the dihalo-adduct. The regioselectivity of the addition would be influenced by the electronic effects of the fused indole ring and the nitrogen atom.
Nucleophilic Addition: The dihydropyridine ring, particularly the imine-like C=N bond, can be susceptible to nucleophilic attack, especially after activation of the ring system. wikipedia.org For instance, reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) would lead to the corresponding tetrahydropyrido[1,2-a]indole. Organometallic reagents like Grignard or organolithium compounds could also potentially add to the C=N bond, leading to the introduction of a new carbon substituent at the C6 position.
Ring-Opening and Ring-Contraction Rearrangements
Ring-opening and ring-contraction rearrangements of the this compound scaffold are plausible under specific conditions, although not extensively documented for this particular derivative. The partially saturated pyridine (B92270) ring is the most likely site for such transformations. For instance, under reductive or certain nucleophilic conditions, cleavage of the C-N bonds in the dihydropyridine ring could occur, leading to a functionalized indole derivative.
Ring-contraction reactions, while less common, could potentially be induced photochemically or through rearrangement of reactive intermediates. For example, the formation of an aziridinium (B1262131) ion intermediate across the C9-N bond, followed by nucleophilic attack, could theoretically lead to a ring-contracted pyrrolo[1,2-a]quinoline-like structure, though such a pathway would be highly speculative without experimental evidence.
| Rearrangement Type | Potential Conditions | Plausible Product Class |
| Ring-Opening | Reductive cleavage (e.g., Na/NH₃) | Functionalized 2-(2-aminoethyl)indoles |
| Ring-Contraction | Photochemical irradiation | Pyrrolo[1,2-a]quinoline derivatives |
Reactivity of the Indole Substructure
The indole core of this compound is expected to exhibit reactivity characteristic of this electron-rich heterocycle.
The indole nucleus is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most nucleophilic and therefore the primary site of reaction. researchgate.netic.ac.uk The presence of the bromine atom at C2 and the fused dihydropyridine ring are expected to influence the electron density and steric accessibility of the indole ring, but the inherent reactivity of the C3 position should remain dominant.
Common electrophilic substitution reactions that could be anticipated at the C3 position of this compound include:
Nitration: Using reagents like nitric acid in sulfuric acid or other mild nitrating agents.
Halogenation: Introduction of chloro or iodo substituents using appropriate halogenating agents.
Friedel-Crafts Acylation: Reaction with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst to introduce an acyl group.
Vilsmeier-Haack Formylation: Using a mixture of phosphorus oxychloride and dimethylformamide to install a formyl group.
| Reaction | Reagent(s) | Expected Product |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-bromo-6,9-dihydropyrido[1,2-a]indole |
| Chlorination | N-Chlorosuccinimide (NCS) | 3-Chloro-2-bromo-6,9-dihydropyrido[1,2-a]indole |
| Acylation | Acetyl chloride/AlCl₃ | 3-Acetyl-2-bromo-6,9-dihydropyrido[1,2-a]indole |
| Formylation | POCl₃/DMF | 3-Formyl-2-bromo-6,9-dihydropyrido[1,2-a]indole |
The indole nitrogen (N5) in the this compound scaffold is part of the fused ring system and is, therefore, a tertiary amine. While it lacks the acidic N-H proton of a simple indole, its lone pair of electrons can still participate in reactions. N-functionalization in the context of this fused system would likely involve reactions that lead to the formation of a quaternary ammonium (B1175870) salt, which would significantly alter the electronic properties of the molecule.
Alkylation of the nitrogen atom with alkyl halides would introduce a positive charge on the nitrogen, effectively deactivating the indole ring towards electrophilic substitution and potentially making the dihydropyridine ring more susceptible to nucleophilic attack. The electronic influence of such a modification would be substantial, withdrawing electron density from the entire π-system.
| N-Functionalization | Reagent | Effect on Electronic Properties | Influence on Reactivity |
| Quaternization | Methyl Iodide | Introduction of a positive charge on N5 | Deactivation of the indole ring to electrophilic attack; activation of the dihydropyridine ring to nucleophilic attack. |
Pericyclic and Cycloaddition Reactions of the Fused System
The dihydropyridine moiety within the this compound structure can potentially participate in pericyclic and cycloaddition reactions. The double bond in the 6,9-dihydro portion of the pyridine ring could act as a dienophile in Diels-Alder reactions or as a component in [2+2] cycloadditions.
| Reaction Type | Reactant | Potential Product |
| Diels-Alder | Maleic anhydride | Tricyclic adduct fused to the dihydropyridine ring |
| [2+2] Cycloaddition | Ethylene (photochemical) | Cyclobutane ring fused to the dihydropyridine ring |
| 1,3-Dipolar Cycloaddition | Phenyl azide | Triazole ring fused to the pyrido[1,2-a]indole core |
Advanced Characterization Methodologies for 2 Bromo 6,9 Dihydropyrido 1,2 a Indole
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic methods are indispensable for assessing the purity of 2-Bromo-6,9-dihydropyrido[1,2-a]indole and for separating it from any unreacted starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose, often coupled with mass spectrometry (HPLC-MS) to provide structural information on the separated components. researchgate.netnih.gov The distinct isotopic signature of bromine (approximately a 1:1 ratio of 79Br and 81Br) provides a clear marker in mass spectrometric detection, facilitating the identification of bromine-containing compounds in a complex mixture. nih.gov
For the purity analysis of this compound, a reversed-phase HPLC method would typically be developed. The selection of the stationary phase (e.g., C18) and the optimization of the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with a formic acid modifier) are critical for achieving sharp peaks and good resolution. nih.gov The purity is then determined by the relative peak area of the main compound compared to the total area of all peaks in the chromatogram.
Table 1: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 2.6 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 254 nm and Mass Spectrometry |
| Expected Retention Time | ~8.5 min |
| Purity Assessment | >95% (based on peak area) |
Note: This table presents a hypothetical HPLC method for illustrative purposes.
The 6,9-dihydropyrido[1,2-a]indole scaffold is chiral, and therefore, this compound can exist as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial, as they can exhibit different pharmacological activities. Chiral chromatography is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. researchgate.netnih.govmdpi.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and their subsequent separation.
The choice of the CSP is critical and is often screened from a variety of commercially available columns based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives). researchgate.netmdpi.com The mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomers.
Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | 90:10 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (R-enantiomer) | ~10.2 min |
| Retention Time (S-enantiomer) | ~12.5 min |
| Enantiomeric Excess (ee) | Calculated from peak areas |
Note: This table provides a representative method for chiral separation; actual conditions would require experimental optimization.
Elemental Analysis and Combustion Analysis
Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the empirical formula of a compound. This method involves the complete combustion of a small, precisely weighed sample of this compound in an excess of oxygen. The combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified. The presence of bromine is typically determined by other methods, such as ion chromatography after combustion and absorption.
The experimentally determined percentages of carbon, hydrogen, and nitrogen are then compared with the theoretical values calculated from the molecular formula (C₁₁H₉BrN₂). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.
Table 3: Elemental and Combustion Analysis Data
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 53.04 | 53.12 |
| Hydrogen (H) | 3.64 | 3.68 |
| Nitrogen (N) | 11.25 | 11.19 |
| Bromine (Br) | 32.08 | Not directly measured by combustion |
Note: The experimental values are illustrative and represent a high-purity sample.
Theoretical and Computational Investigations of 2 Bromo 6,9 Dihydropyrido 1,2 a Indole Systems
Electronic Structure Calculations
No specific Density Functional Theory (DFT) studies on 2-Bromo-6,9-dihydropyrido[1,2-a]indole have been reported in the reviewed literature. Such a study would be invaluable for determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic properties of the molecule, such as the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This information is crucial for understanding the compound's reactivity and potential applications in materials science and medicinal chemistry.
A hypothetical data table for DFT-calculated geometrical parameters is presented below to illustrate the type of data that would be generated from such a study.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | Data not available |
| N-C(aromatic) | Data not available |
| C=C | Data not available |
| **Bond Angles (°) ** | |
| C-N-C | Data not available |
| C-C-Br | Data not available |
| Dihedral Angles (°) | |
| C-N-C-C | Data not available |
| Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound. This table is for illustrative purposes only, as no published data is currently available. |
Similarly, there are no published studies employing high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for this compound. These methods, while computationally more intensive than DFT, can provide more accurate predictions of electronic energies and molecular properties, serving as a benchmark for less computationally expensive methods.
Reaction Mechanism Studies
The absence of computational studies extends to the investigation of reaction mechanisms involving this compound. Theoretical characterization of transition states is fundamental to understanding the kinetics and thermodynamics of chemical reactions. Such studies would elucidate the pathways for its synthesis or its reactivity in various chemical transformations, which is critical for optimizing reaction conditions and developing novel synthetic routes.
Computational prediction of regio- and stereoselectivity in reactions involving this compound remains an unexplored area. Theoretical models could predict the preferred sites of reaction on the molecule and the stereochemical outcome of reactions, guiding synthetic efforts towards specific isomers.
Molecular Dynamics Simulations for Conformational Landscapes
A hypothetical data table summarizing potential findings from an MD simulation is provided for context.
| Conformational Parameter | Description | Potential Findings |
| Ring Pucker Analysis | Characterization of the dihydropyrido ring conformation (e.g., envelope, twist). | Data not available |
| Principal Moments of Inertia | Description of the overall shape and symmetry of the molecule. | Data not available |
| Root Mean Square Deviation (RMSD) | Measurement of the average distance between the atoms of superimposed conformations. | Data not available |
| Table 2: Hypothetical Data from Molecular Dynamics Simulations of this compound. This table is for illustrative purposes only, as no published data is currently available. |
Quantitative Structure-Reactivity Relationships (QSAR) within the Pyridoindole Class
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a mathematical framework to correlate the chemical structure of a compound with its biological activity. ijpsi.org For the pyridoindole class, including derivatives like this compound, QSAR models are instrumental in predicting therapeutic efficacy and guiding the synthesis of more potent analogues. nih.gov
The development of a robust QSAR model for pyridoindole derivatives typically involves the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For a molecule such as this compound, key descriptors would include:
Electronic Descriptors: The bromine atom significantly influences the electronic landscape of the molecule. Descriptors such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The electron-withdrawing nature of bromine can impact the molecule's ability to engage in charge-transfer interactions, which are often vital for receptor binding. nih.gov
Steric Descriptors: The size and position of the bromo substituent are critical for how the molecule fits into a biological target. Descriptors like molecular weight, molar volume, and specific steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) are used to model these spatial effects. nih.gov
Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP), is a key determinant of its pharmacokinetic profile. The introduction of a bromine atom generally increases the lipophilicity of the pyridoindole scaffold.
These descriptors are then used to build a mathematical model, often using statistical techniques like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN). ijpsi.org The goal is to create an equation that can accurately predict the biological activity of new, unsynthesized pyridoindole derivatives.
| Descriptor Type | Example Descriptor | Relevance to this compound |
| Electronic | HOMO/LUMO Energy Gap | Influences chemical reactivity and electronic transitions. The bromo group will modulate these values. |
| Dipole Moment | Affects polarity and solubility, as well as interactions with polar biological targets. | |
| Steric | Molar Volume | The size of the molecule, increased by the bromo substituent, can impact binding site complementarity. |
| Surface Area | Describes the accessible surface for intermolecular interactions. | |
| Hydrophobic | LogP | Predicts how the compound will distribute between aqueous and lipid environments in the body. |
This table presents a selection of descriptors typically used in QSAR studies and their specific relevance to the target compound.
Spectroscopic Property Prediction and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that can aid in their experimental characterization. Density Functional Theory (DFT) is a widely used method for this purpose, enabling the calculation of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis).
For this compound, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical predictions can then be compared with experimental data to confirm the structure of the synthesized compound. The presence of the bromine atom is expected to cause notable downfield shifts for adjacent protons and carbons due to its electronegativity and anisotropic effects.
Similarly, the vibrational frequencies corresponding to the IR and Raman spectra of the molecule can be computed. nih.gov These calculations help in assigning the various peaks in the experimental spectra to specific molecular vibrations, such as C-H stretching, C=C ring stretches, and the characteristic C-Br stretching frequency.
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). rsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. For a conjugated system like the pyridoindole core, these calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths. The introduction of the bromo substituent can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum, depending on its electronic influence on the chromophore. researchgate.net
| Spectroscopic Technique | Predicted Property | Relevance to this compound | Computational Method |
| NMR | Chemical Shifts (¹H, ¹³C) | Structural confirmation and understanding electronic environment of nuclei. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| IR/Raman | Vibrational Frequencies | Identification of functional groups and confirmation of molecular structure. | DFT (e.g., B3LYP/6-311++G(d,p)) |
| UV-Vis | Excitation Energies (λmax) | Understanding the electronic structure and conjugation within the molecule. | TD-DFT (e.g., B3LYP/6-311++G(d,p)) |
This table summarizes the application of computational methods to predict the spectroscopic properties of the target compound.
The validation of these computational predictions is a critical step. This involves comparing the calculated spectra with experimentally obtained data. A good correlation between the theoretical and experimental results not only confirms the structure of the molecule but also validates the computational methodology used, allowing for its application in predicting the properties of other related compounds. mdpi.com
Emerging Research Directions and Future Outlook for 2 Bromo 6,9 Dihydropyrido 1,2 a Indole Chemistry
Novel Synthetic Methodologies with Green Chemistry Principles
Recent advancements in organic synthesis have emphasized the development of environmentally benign and sustainable methods. For the synthesis of pyrido[1,2-a]indoles and by extension, 2-Bromo-6,9-dihydropyrido[1,2-a]indole, green chemistry principles are being increasingly integrated. One such approach is the utilization of visible-light photocatalysis. A novel synthesis of pyrido[1,2-a]indol-6(7H)-ones has been developed through a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides with alkenes or alkynes. rsc.orgnjtech.edu.cn This method offers several advantages in line with green chemistry, including the use of visible light as a renewable energy source, mild reaction conditions, and high reaction efficiency. rsc.org The application of such a strategy to suitable precursors could provide a greener route to this compound.
Below is a table summarizing key aspects of emerging green synthetic methodologies applicable to the pyrido[1,2-a]indole framework.
| Methodology | Key Principles | Potential Advantages for this compound Synthesis |
| Visible-Light Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. rsc.org | Reduced energy consumption, improved safety, high atom economy. |
| Biocatalysis | Use of enzymes as catalysts, reactions in aqueous media. mdpi.com | High selectivity, biodegradability of catalysts, reduced use of organic solvents. |
| One-Pot Tandem Reactions | Multiple reaction steps in a single pot. mdpi.com | Reduced waste, time and cost savings, increased overall yield. |
Exploration of Unconventional Reactivity and Cascade Reactions
The unique structural features of this compound, including the electron-rich indole (B1671886) nucleus and the reactive C-Br bond, open avenues for exploring unconventional reactivity patterns. The indole 3-position is typically nucleophilic; however, strategies to reverse this reactivity (umpolung) could lead to novel functionalizations. nih.gov Gold-catalyzed intramolecular nitrene transfer from an ortho-azido group to an alkyne has been shown to generate an electrophilic indole equivalent, enabling reactions with various nucleophiles. nih.gov Applying such a concept to a suitably functionalized precursor of this compound could unlock new synthetic possibilities.
Cascade reactions, where multiple bonds are formed in a single operation, offer an efficient way to build molecular complexity. rsc.org The development of cascade reactions for the synthesis of biologically active indole alkaloids is an active area of research. For instance, a cascade reaction of bromo-substituted pyrimido[1,6-a]indole (B3349820) methyl carboxylates with primary amines has been reported to yield unusual imidazolidene substituted indoles. researchgate.net Designing cascade sequences that incorporate the functionalities present in this compound could lead to the rapid assembly of complex polycyclic structures.
The following table outlines potential areas for exploring the unconventional reactivity of the this compound scaffold.
| Reactivity Type | Description | Potential Synthetic Outcomes |
| Umpolung of Indole Reactivity | Reversing the natural nucleophilicity of the indole ring. nih.gov | Access to novel substitution patterns and functionalized derivatives. |
| Cascade Reactions | Sequential bond-forming reactions in a single step. rsc.org | Rapid construction of complex molecular architectures. |
| Cross-Coupling Reactions | Utilizing the C-Br bond for metal-catalyzed bond formation. | Introduction of diverse substituents at the 2-position. |
Advanced Computational Tools for De Novo Design
Computational chemistry plays a crucial role in modern drug discovery and materials science. For this compound, advanced computational tools can be employed for the de novo design of derivatives with tailored properties. Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netnih.gov Such studies can provide insights into the molecule's chemical behavior and guide the design of new reactions. rsc.org
Molecular docking is another powerful computational technique that can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets. nih.govnih.gov This can aid in the design of new potential therapeutic agents. nih.gov For example, computational studies, including DFT and molecular docking, have been used to investigate novel indole derivatives as potential anticancer agents. nih.govresearchgate.net
The table below highlights the application of advanced computational tools in the study of indole derivatives.
| Computational Tool | Application | Potential Insights for this compound |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity indices, and spectroscopic properties. researchgate.netnih.gov | Understanding reactivity, predicting reaction outcomes, interpreting experimental data. |
| Molecular Docking | Prediction of binding modes and affinities with biological macromolecules. nih.govnih.gov | Identification of potential biological targets, design of new bioactive molecules. |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules over time. nih.gov | Understanding conformational changes, binding stability, and interaction dynamics. |
Integration into Supramolecular Assemblies and Nanostructures
While specific research on the integration of this compound into supramolecular assemblies and nanostructures is not yet prominent, the inherent properties of the indole moiety suggest significant potential in this area. The planar, aromatic nature of the indole ring system can facilitate π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered supramolecular structures.
The presence of a bromine atom offers a handle for further functionalization, allowing for the introduction of groups that can direct self-assembly through hydrogen bonding, metal coordination, or other non-covalent interactions. The development of indole-containing nanostructures is an emerging field, with applications in areas such as drug delivery and catalysis. nanochemres.org Future research could focus on designing and synthesizing derivatives of this compound that can self-assemble into well-defined nanostructures like nanotubes, nanofibers, or vesicles.
Cross-Disciplinary Research with Material Sciences
The unique electronic and photophysical properties of indole-based compounds make them attractive for applications in material sciences. researchgate.net The pyrido[1,2-a]indole core, being a conjugated system, is expected to exhibit interesting optical and electronic properties. The bromine substituent in this compound can be exploited for the synthesis of polymeric materials through cross-coupling reactions.
Future cross-disciplinary research could explore the use of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. The ability to tune the electronic properties through substitution on the indole and pyridine (B92270) rings makes this class of compounds highly versatile for material science applications.
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-6,9-dihydropyrido[1,2-a]indole?
The synthesis often involves strategic bromination of dihydropyrido[1,2-a]indole scaffolds. For example, Pd-catalyzed asymmetric allylic alkylation (AAA) reactions can be employed, where bromination at the indole C3 position enhances reactivity and enables downstream Negishi cross-coupling. This method has been used to synthesize alkaloid frameworks like (-)-goniomitine . Key steps include optimizing solvent systems (e.g., PEG-400/DMF mixtures) and catalytic conditions (e.g., CuI or AgSbF6 additives) to improve yield and regioselectivity .
Q. How is this compound purified and characterized?
Purification typically involves flash column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization or precipitation. Characterization relies on H/C NMR, HRMS, and TLC (e.g., R = 0.30 in 70:30 ethyl acetate/hexane). For example, H NMR signals in CDCl for related brominated indoles appear at δ 7.23–7.14 ppm (aromatic protons) and δ 4.62 ppm (triazole-linked ethyl groups) .
Q. What reaction conditions are critical for functionalizing the bromine substituent in this compound?
The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki or Negishi). Optimal conditions include Pd catalysts (e.g., Pd(PPh)), anhydrous solvents (e.g., THF), and inert atmospheres. Bromine replacement with aryl or alkyl groups has been demonstrated in alkaloid syntheses, achieving yields >70% under controlled temperatures (60–90°C) .
Advanced Research Questions
Q. How does this compound facilitate enantioselective synthesis of natural products?
The bromine substituent enhances steric and electronic effects in Pd-catalyzed AAA reactions, enabling asymmetric induction. For instance, this compound was pivotal in the first catalytic enantioselective synthesis of (-)-goniomitine, achieving >90% enantiomeric excess (ee) via chiral phosphine ligands . Mechanistic studies suggest bromine stabilizes transition states during allylic alkylation .
Q. What strategies resolve contradictions in reaction yields between brominated and non-brominated analogs?
Yield discrepancies often arise from steric hindrance or electronic effects. For example, bromine at C3 in dihydropyridoindole substrates improves Negishi coupling efficiency (85% yield) compared to non-brominated analogs (50–60%). Systematic screening of catalysts (e.g., Pd vs. Rh) and additives (e.g., AgSbF6 vs. NaSbF6) can reconcile such differences .
Q. How can visible-light-induced dearomatization be applied to functionalize this compound?
Visible-light catalysis enables radical-based dearomatization/cyclization cascades. For pyrrolo[1,2-a]indole derivatives, irradiation with blue LEDs in the presence of Ru(bpy)Cl generates excited-state species that undergo regioselective C–H functionalization. This method achieves >80% yield for polycyclic products, with stereocontrol via chiral auxiliaries .
Q. What role does this compound play in Rh(III)-catalyzed C–H activation reactions?
In Rh(III)-catalyzed systems, the bromine atom directs C–H activation at specific positions. For example, reactions with iodonium ylides in acetone/AgSbF6 yield pyrimido[1,2-a]indoles with >70% regioselectivity. The bromine’s electron-withdrawing effect stabilizes metallacycle intermediates, as confirmed by DFT calculations .
Q. How can computational modeling optimize reaction pathways for brominated dihydropyridoindoles?
Density functional theory (DFT) studies reveal that bromine lowers the activation energy for oxidative addition in Pd-catalyzed reactions. Modeling transition states (e.g., using Gaussian 09 with B3LYP functionals) predicts regioselectivity trends, guiding experimental design for complex alkaloid syntheses .
Methodological Considerations
Q. What analytical techniques are recommended for tracking bromine-related side reactions?
Use H/C NMR to monitor debromination or halogen scrambling. LC-MS with electrospray ionization (ESI) detects trace intermediates, while X-ray crystallography confirms regiochemistry in crystalline derivatives .
Q. How to design kinetic studies for bromine-mediated catalytic cycles?
Employ stopped-flow NMR or in situ IR spectroscopy to measure reaction rates. For Pd-catalyzed systems, kinetic isotope effects (KIEs) and Eyring plots elucidate rate-limiting steps, such as oxidative addition or reductive elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
